4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline is a complex organic compound with the molecular formula C24H20N2O. It is known for its unique structure, which combines a benzofuroquinoline core with a tert-butyl-substituted pyridine ring.
Vorbereitungsmethoden
The synthesis of 4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzofuroquinoline core: This step involves the cyclization of appropriate precursors to form the benzofuroquinoline structure.
Introduction of the tert-butyl-pyridine moiety: This step involves the coupling of the tert-butyl-substituted pyridine ring to the benzofuroquinoline core using suitable reagents and conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Industry: It is used in the development of advanced materials and coatings with specific properties.
Wirkmechanismus
The mechanism of action of 4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline can be compared with other similar compounds, such as:
4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole: This compound has a similar pyridine ring but differs in the core structure.
4-(tert-Butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridine: This compound has an imidazo[1,2-a]pyridine core instead of a benzofuroquinoline core.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C24H20N2O |
---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
4-(4-tert-butylpyridin-2-yl)-[1]benzofuro[2,3-b]quinoline |
InChI |
InChI=1S/C24H20N2O/c1-24(2,3)16-11-12-25-21(14-16)18-9-6-8-17-19-13-15-7-4-5-10-20(15)26-23(19)27-22(17)18/h4-14H,1-3H3 |
InChI-Schlüssel |
XTSDCCUMPUAODW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=CC=CC3=C2OC4=NC5=CC=CC=C5C=C34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.